REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([CH:14]3[CH2:16][CH2:15]3)[CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:17]([O:19]C)=[O:18])[CH:5]=1)[CH3:2].Cl>C(Cl)(Cl)Cl.CO>[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([CH:14]3[CH2:16][CH2:15]3)[CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:17]([OH:19])=[O:18])[CH:5]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
1.1 g
|
Type
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reactant
|
Smiles
|
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted by CHCl3
|
Type
|
WASH
|
Details
|
The organic layer was washed by satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over NaSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=NC2=C(C=CC=C12)C1CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |